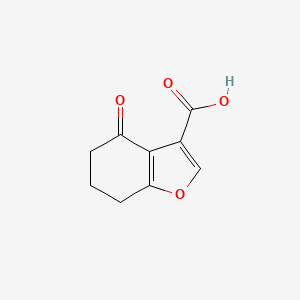

4-Oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid

Descripción

Historical Context and Discovery

The development and understanding of 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid can be traced through several decades of research in heterocyclic chemistry. The foundational work in benzofuran synthesis established the framework for preparing such compounds through established methodologies. Historical synthetic approaches to tetrahydrobenzofuran derivatives have traditionally relied on the Feist-Benary synthesis, which involves the condensation of 1,3-cyclohexanedione derivatives with chloroacetaldehyde in the presence of base. This classical method, while effective, initially suffered from relatively low yields, with early reports indicating maximum yields of approximately 40 percent under conventional conditions.

Significant advances in the preparation of 4-oxo-4,5,6,7-tetrahydrobenzofuran derivatives occurred in the 1980s with the development of improved synthetic protocols. Patent literature from this period describes optimized reaction conditions that dramatically enhanced the efficiency of these transformations. The breakthrough came through careful control of reaction pH, maintaining optimal conditions between pH 4 and 10 during the cyclization process, which resulted in substantial yield improvements. Under these refined conditions, researchers achieved yields of up to 76 percent for the target benzofuran derivatives, representing a significant advancement over earlier methodologies.

The compound's emergence as a research target intensified with the recognition of benzofuran derivatives as important pharmaceutical intermediates. Early applications focused on their utility as precursors for the synthesis of 4-hydroxyindole derivatives, which serve as key intermediates in the preparation of various pharmaceutical agents. The compound's documented first appearance in chemical databases dates to 2005, with subsequent modifications and updates reflecting ongoing research interest.

Significance in Heterocyclic Chemistry

This compound occupies a distinctive position within the broader landscape of oxygen-containing heterocyclic compounds. Benzofuran derivatives, as a class, have attracted considerable attention from medicinal chemists and pharmacologists due to their pronounced biological activities and potential applications as pharmacological agents. The significance of this particular compound stems from its dual nature as both a benzofuran derivative and a carboxylic acid, providing multiple sites for chemical modification and biological interaction.

The compound belongs to a family of heterocyclic compounds that exhibit diverse biological and pharmacological activities, attributed partly to their structural similarities with many natural and synthetic molecules possessing known biological activity. Within the context of heterocyclic chemistry, benzofuran derivatives have emerged as true cornerstones of medicinal chemistry, owing to their intrinsic versatility and unique physicochemical properties. The majority of heterocyclic compounds represent common structural fragments present in pharmaceuticals currently marketed, underscoring their fundamental importance in drug design and development.

Recent comprehensive reviews have highlighted the antioxidant potential of benzofuran derivatives, with structure-activity relationship studies revealing important insights into their mechanism of action. The benzofuran scaffold has emerged as a pharmacophore of choice for designing antioxidant compounds, as derivatives within this class have demonstrated excellent results through various mechanisms of action. This has culminated in the discovery of several lead molecules for numerous disease conditions, reinforcing the significance of compounds like this compound in contemporary medicinal chemistry research.

The heterocyclic nature of the compound contributes to its versatility in synthetic applications. The presence of the oxygen heteroatom within the furan ring system influences both the electronic properties and the reactivity patterns of the molecule, enabling participation in diverse chemical transformations. This characteristic has made benzofuran derivatives valuable building blocks in organic synthesis, particularly for the construction of more complex molecular architectures.

Nomenclature and Structural Classification

The systematic nomenclature of this compound reflects its complex structural features and follows established International Union of Pure and Applied Chemistry conventions. The compound is known by several systematic names, each emphasizing different aspects of its molecular structure. The International Union of Pure and Applied Chemistry name designates it as 4-oxo-6,7-dihydro-5H-1-benzofuran-3-carboxylic acid, while alternative systematic names include 3-benzofurancarboxylic acid, 4,5,6,7-tetrahydro-4-oxo.

The compound's structural classification places it within multiple chemical categories based on its constituent functional groups and ring systems. Primarily, it belongs to the benzofuran class of compounds, characterized by a fused ring system comprising a benzene ring attached to a furan ring. The presence of the carboxylic acid functional group at the 3-position classifies it as a carboxylic acid derivative, while the ketone functionality at the 4-position places it among carbonyl-containing compounds.

| Chemical Identifier | Value |

|---|---|

| Chemical Abstracts Service Number | 56671-28-4 |

| Molecular Formula | C₉H₈O₄ |

| Molecular Weight | 180.159 g/mol |

| MDL Number | MFCD00052170 |

| PubChem Compound Identifier | 713937 |

| InChI Key | FABBWECRHZNMDQ-UHFFFAOYSA-N |

The Simplified Molecular-Input Line-Entry System representation of the compound is C1CC2=C(C(=O)C1)C(=CO2)C(=O)O, which encodes the complete structural information in a linear format. This notation clearly indicates the cyclohexanone ring fused to the furan system, with the carboxylic acid substituent positioned at the 3-position of the benzofuran framework.

The compound exhibits several synonymous names reflecting different naming conventions and regional preferences. Alternative designations include 4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid, 4-oxo-4,5,6,7-tetrahydrocoumarone-3-carboxylic acid, and oxotetrahydrobenzofurancarboxylicacid. The variety in nomenclature reflects the compound's recognition across different chemical databases and research communities.

Research Importance in Organic Chemistry

The research significance of this compound in organic chemistry extends across multiple domains, encompassing synthetic methodology development, pharmaceutical intermediate preparation, and mechanistic studies. The compound serves as a versatile building block for the construction of more complex molecular architectures, particularly in the synthesis of nitrogen-containing heterocycles and pharmaceutical agents.

Contemporary research has demonstrated the compound's utility as a starting material for synthesizing various heterocyclic compounds, including benzofurans, selenadiazoles, and related structures. The presence of multiple reactive sites within the molecule enables diverse chemical transformations, making it an attractive synthetic intermediate for medicinal chemists. The carboxylic acid functionality provides opportunities for amide bond formation, esterification reactions, and other carboxyl-directed transformations, while the ketone group offers possibilities for reduction, condensation, and nucleophilic addition reactions.

Recent synthetic investigations have explored the preparation of hydrazones derived from alkyl 4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylates, demonstrating the continued research interest in this structural framework. These studies have revealed that the reaction of alkyl esters with substituted hydrazines produces E-hydrazones, while treatment with hydrazine hydrate under different conditions can yield either bis-hydrazones or furocinnolinone products. Such research contributes to the understanding of structure-reactivity relationships and expands the synthetic utility of the benzofuran scaffold.

| Research Application | Synthetic Transformation | Target Products |

|---|---|---|

| Heterocycle Synthesis | Hydrazone Formation | E-Hydrazones, Bis-hydrazones |

| Pharmaceutical Intermediates | Amide Formation | Drug Precursors |

| Material Science | Esterification | Polymer Building Blocks |

| Mechanistic Studies | Reduction Reactions | Alcohol Derivatives |

The compound's role in pharmaceutical research has been particularly noteworthy, with applications ranging from the synthesis of drug intermediates to the development of novel therapeutic agents. Historical applications have included its use as an intermediate for the synthesis of 4-hydroxyindole derivatives, which serve as key precursors for pharmaceutical compounds such as Pindolol and various 4-substituted indole drugs. This pharmaceutical relevance has sustained research interest and driven continued methodological improvements in its synthesis and functionalization.

The benzofuran framework represented by this compound has gained recognition as a privileged structure in drug discovery, with numerous approved drugs containing benzofuran moieties currently available in the pharmaceutical market. This recognition has elevated the importance of efficient synthetic routes to benzofuran derivatives and has stimulated research into structure-activity relationships within this chemical class. The ability to systematically modify the benzofuran core through various synthetic transformations makes compounds like this compound valuable tools for exploring chemical space in drug discovery programs.

Propiedades

IUPAC Name |

4-oxo-6,7-dihydro-5H-1-benzofuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c10-6-2-1-3-7-8(6)5(4-13-7)9(11)12/h4H,1-3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FABBWECRHZNMDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)C(=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80351926 | |

| Record name | 4-Oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56671-28-4 | |

| Record name | 4-Oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5,6,7-Tetrahydro-4-oxobenzofuran- 3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Method 1: Cyclization of Resorcinol Derivatives

One of the primary methods for synthesizing 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid involves the cyclization of resorcinol derivatives with ethyl bromopyruvate. The process can be summarized as follows:

Reagents : Resorcinol, potassium hydroxide, ethyl bromopyruvate.

Conditions : The reaction is typically conducted in methanol under alkaline conditions.

-

- Resorcinol reacts with potassium hydroxide to form a potassium enolate.

- This intermediate undergoes cyclization with ethyl bromopyruvate.

- The resulting product is acidified to yield the desired carboxylic acid.

Yield : Reports indicate yields can be optimized to around 85% under controlled conditions.

Method 2: Reaction with Chloroacetaldehyde

Another effective method involves the reaction of a 1,3-cyclohexanedione derivative with chloroacetaldehyde:

Reagents : 1,3-cyclohexanedione derivative, chloroacetaldehyde.

Conditions : This reaction is performed in the presence of a base (e.g., sodium hydroxide) at temperatures ranging from -20°C to room temperature.

-

- The dione reacts with chloroacetaldehyde in an alkaline medium.

- Subsequent treatment with an acid facilitates the formation of the benzofuran structure.

Yield : Yields reported from this method can exceed 90%, especially when optimized for pH and temperature.

Comparative Analysis of Preparation Methods

The following table summarizes the two main preparation methods discussed:

| Method | Key Reagents | Conditions | Typical Yield |

|---|---|---|---|

| Cyclization of Resorcinol | Resorcinol, KOH, Ethyl Bromopyruvate | Methanol, alkaline conditions | ~85% |

| Reaction with Chloroacetaldehyde | 1,3-Cyclohexanedione, Chloroacetaldehyde | Base (NaOH), -20°C to RT | >90% |

Considerations for Optimization

When preparing this compound, several factors can influence yield and purity:

pH Control : Maintaining an optimal pH (between 4 and 10) is crucial for maximizing reaction efficiency and minimizing side reactions.

Temperature Management : Reactions performed at controlled temperatures yield better results; typically between -20°C and room temperature for initial steps.

Solvent Selection : The choice of solvent can greatly affect solubility and reactivity. Water combined with organic solvents like ethyl acetate or dichloromethane is often preferred.

Análisis De Reacciones Químicas

Types of Reactions: 4-Oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Aplicaciones Científicas De Investigación

4-Oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug synthesis.

Industry: It is used in the production of fine chemicals and pharmaceuticals

Mecanismo De Acción

The mechanism of action of 4-Oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Detailed studies are required to elucidate the exact pathways and targets involved .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural Features and Physical Properties

Key Observations :

- Indole Analogs (Row 4) : Replacement of the furan oxygen with nitrogen (indole structure) alters electronic properties, which may influence binding to biological targets like enzymes .

- Thiophene Derivatives (Row 5) : Sulfur substitution in the heterocyclic ring increases polarizability, affecting reactivity in nucleophilic aromatic substitution .

Actividad Biológica

4-Oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid (CAS No. 56671-28-4) is a compound belonging to the benzofuran class, characterized by its unique chemical structure and potential biological activities. This article aims to summarize the biological activity of this compound based on various studies, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C9H8O4

- Molecular Weight : 180.16 g/mol

- Melting Point : 141 - 142 °C

- Appearance : White needle crystals

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Cholinesterase Inhibition : Recent studies have indicated that compounds similar to this compound exhibit significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical enzymes in cholinergic signaling pathways. This inhibition can enhance cholinergic transmission and has implications for treating neurodegenerative diseases like Alzheimer's .

- Neuroprotective Effects : The compound has shown potential neuroprotective properties in vitro, particularly against oxidative stress and neurotoxicity induced by amyloid-beta peptides. These effects may be mediated through the modulation of oxidative stress markers and pro-inflammatory cytokines .

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although detailed mechanisms remain to be elucidated. Its structural analogs have demonstrated effectiveness against various bacterial strains .

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Mechanisms

A study conducted on SH-SY5Y neuroblastoma cells demonstrated that treatment with this compound resulted in a significant reduction of cell death caused by oxidative stress. The compound was found to inhibit the production of reactive oxygen species (ROS) and modulate the expression of neuroprotective genes.

Case Study: Cholinesterase Inhibition

In a comparative analysis of various benzofuran derivatives, this compound emerged as a potent inhibitor of both AChE and BChE. The study reported an IC50 value for AChE inhibition at approximately 0.018 µM, showcasing its potential as a therapeutic agent for cognitive enhancement in neurodegenerative conditions .

Q & A

Q. What are the key synthetic routes for preparing 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid, and how do reaction conditions influence yield?

The compound is synthesized via cyclization reactions using precursors such as ethyl bromopyruvate and 1,2-cyclohexanedione under acidic or basic conditions . Optimizing reaction temperature (typically 80–100°C) and solvent polarity (e.g., ethanol or DMF) is critical for achieving yields >70%. Post-synthesis purification via recrystallization (using ethanol/water mixtures) ensures ≥95% purity, as confirmed by HPLC .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR : and NMR (in DMSO-) resolve the benzofuran ring protons (δ 2.4–3.1 ppm for tetrahydro protons) and carbonyl groups (δ 168–172 ppm for carboxylic acid) .

- X-ray crystallography : Single-crystal analysis confirms the bicyclic structure, with bond lengths (C=O: 1.21 Å) and angles consistent with furanoid systems .

- FT-IR : Strong absorbance at 1700–1750 cm for ketone and carboxylic acid C=O stretches .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

The compound has a flashpoint of 185.7°C and requires storage at room temperature in amber glass bottles to prevent photodegradation . Safety codes (e.g., S26: "In case of contact with eyes, rinse immediately") and PPE (gloves, goggles) are mandatory due to moderate irritancy (risk phrases R36/37/39) .

Advanced Research Questions

Q. How can structural discrepancies between computational models and experimental data (e.g., X-ray) be resolved for this compound?

Discrepancies often arise from solvent effects or crystal packing forces. For example, computational models (DFT/B3LYP/6-31G*) may predict a planar benzofuran ring, while X-ray data show slight puckering (dihedral angle: 8.5°). Hybrid approaches combining molecular dynamics simulations with experimental refinement (e.g., Rietveld analysis) improve accuracy .

Q. What pharmacological mechanisms underlie its reported antioxidant and anti-inflammatory activity?

In vitro studies suggest the compound scavenges ROS (IC: 12 µM in DPPH assay) and inhibits COX-2 (40% inhibition at 50 µM) via competitive binding to the enzyme’s active site . Structure-activity relationship (SAR) studies highlight the importance of the 4-oxo group and carboxylic acid moiety for activity .

Q. How can solubility challenges in aqueous buffers be addressed for biological assays?

The compound has low water solubility (0.12 mg/mL at 25°C) due to its hydrophobic benzofuran core. Strategies include:

- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.

- pH adjustment : Deprotonate the carboxylic acid group (pKa ~3.5) in neutral buffers .

Q. What strategies are effective for designing derivatives with enhanced bioactivity?

- Esterification : Replace the carboxylic acid with ethyl esters to improve membrane permeability (e.g., ethyl 6-(difluoromethyl)-4-oxo-tetrahydrobenzofuran-3-carboxylate shows 3x higher cellular uptake) .

- Halogenation : Introduce fluorine at C6 to enhance metabolic stability and binding affinity .

Q. How can purity and stability be rigorously validated for long-term studies?

Q. What statistical methods are recommended for analyzing contradictory bioactivity data across studies?

Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., cell line variability, assay conditions). Meta-analysis of IC values from ≥3 independent studies can establish consensus potency ranges .

Q. What emerging applications in materials science or catalysis are being explored for this compound?

Recent studies investigate its use as:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.